Ethyl 2-cyclobutylpropanoate

Beschreibung

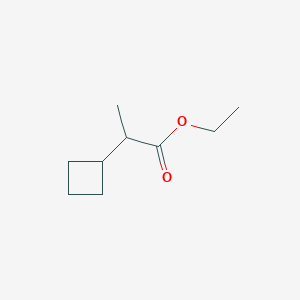

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-cyclobutylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-11-9(10)7(2)8-5-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUABANXLDEEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"Ethyl 2-cyclobutylpropanoate" synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 2-cyclobutylpropanoate

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of Ethyl 2-cyclobutylpropanoate, a valuable ester in organic synthesis and drug discovery programs. The presented methodology is structured to provide researchers, scientists, and drug development professionals with a robust and reproducible protocol. This document emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability. The synthesis is approached via a logical two-part strategy: the initial construction of the core carboxylic acid intermediate, 2-cyclobutylpropanoic acid, via Malonic Ester Synthesis, followed by a classic Fischer-Speier esterification to yield the target molecule. Each stage is detailed with step-by-step protocols, mechanistic insights, and data presentation to ensure methodological transparency and trustworthiness.

Introduction and Strategic Overview

Ethyl 2-cyclobutylpropanoate is a carboxylate ester characterized by a cyclobutane ring and a propanoate moiety. The incorporation of strained ring systems like cyclobutane is a common strategy in medicinal chemistry to explore novel chemical space and modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The synthesis of such molecules, however, requires careful planning and execution.

This guide presents a reliable and well-established synthetic route. The overall strategy is bifurcated into two primary stages:

-

Stage 1: Synthesis of 2-Cyclobutylpropanoic Acid. This crucial intermediate is synthesized using the Malonic Ester Synthesis. This classic method is chosen for its reliability and high yield in forming α-substituted carboxylic acids.[1][2] It involves the alkylation of diethyl malonate, a readily available starting material.

-

Stage 2: Fischer-Speier Esterification. The synthesized 2-cyclobutylpropanoic acid is then converted to its corresponding ethyl ester through an acid-catalyzed esterification with ethanol.[3][4] This method is favored for its operational simplicity and cost-effectiveness, particularly when one of the reactants (in this case, ethanol) can be used in large excess to drive the reaction to completion.[3][5]

The complete synthetic pathway is illustrated below.

Caption: Overall synthetic pathway for Ethyl 2-cyclobutylpropanoate.

Stage 1: Synthesis of 2-Cyclobutylpropanoic Acid

The synthesis of the carboxylic acid precursor is achieved via a dialkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Mechanistic Rationale

The α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting carbanion by the two adjacent carbonyl groups.[6] This allows for facile deprotonation by a moderately strong base like sodium ethoxide to form a nucleophilic enolate.[2] This enolate can then undergo sequential nucleophilic substitution (SN2) reactions with alkyl halides.[7][8] For this synthesis, we will first introduce the cyclobutyl group, followed by the methyl group. The subsequent hydrolysis of the ester groups under acidic conditions, followed by heating, leads to the decarboxylation of the resulting β-dicarboxylic acid to yield the desired product.[2][9]

Caption: Workflow for the Malonic Ester Synthesis of 2-Cyclobutylpropanoic Acid.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl malonate | 160.17 | 16.0 g | 0.10 |

| Sodium metal | 22.99 | 5.1 g | 0.22 |

| Absolute Ethanol | 46.07 | 150 mL | - |

| Cyclobutyl bromide | 135.00 | 13.5 g | 0.10 |

| Methyl iodide | 141.94 | 15.6 g | 0.11 |

| 6M Hydrochloric acid | - | 100 mL | - |

| Diethyl ether | - | 200 mL | - |

| Saturated NaCl (aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 5.1 g (0.22 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

-

First Alkylation: Once all the sodium has reacted, cool the solution to room temperature. Add 16.0 g (0.10 mol) of diethyl malonate dropwise. After the addition is complete, add 13.5 g (0.10 mol) of cyclobutyl bromide dropwise. Heat the mixture to reflux for 2 hours.

-

Second Alkylation: Cool the reaction mixture to room temperature. In a separate flask, prepare another solution of sodium ethoxide by dissolving 2.55 g (0.11 mol) of sodium in 50 mL of absolute ethanol. Add this solution to the reaction mixture. Then, add 15.6 g (0.11 mol) of methyl iodide dropwise. Heat the mixture to reflux for an additional 2 hours.

-

Work-up and Hydrolysis: Cool the reaction mixture and pour it into 200 mL of water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and discard the aqueous layer. Remove the solvent under reduced pressure. To the crude dialkylated malonate, add 100 mL of 6M HCl. Heat the mixture to reflux for 12-18 hours to effect hydrolysis and decarboxylation.

-

Purification: Cool the reaction mixture and extract with diethyl ether (3 x 50 mL). Wash the combined organic extracts with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-cyclobutylpropanoic acid. Further purification can be achieved by vacuum distillation.

Stage 2: Fischer-Speier Esterification

The final step is the conversion of the carboxylic acid to the target ethyl ester.

Mechanistic Rationale

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[10][11] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3] The reaction is driven to completion by using a large excess of ethanol, in accordance with Le Châtelier's principle.[4][12]

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-Cyclobutylpropanoic Acid | 128.17 | 10.0 g | 0.078 |

| Absolute Ethanol | 46.07 | 100 mL | 1.7 |

| Concentrated H₂SO₄ | 98.08 | 2 mL | - |

| Saturated NaHCO₃ (aq) | - | 100 mL | - |

| Diethyl ether | - | 150 mL | - |

| Anhydrous Na₂SO₄ | - | - | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 10.0 g (0.078 mol) of 2-cyclobutylpropanoic acid and 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 150 mL of water. Extract the mixture with diethyl ether (3 x 50 mL).

-

Neutralization and Washing: Combine the organic extracts and wash them sequentially with water (50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and finally with saturated aqueous NaCl solution (50 mL).[13][14]

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude ester can be purified by fractional distillation under reduced pressure to yield pure Ethyl 2-cyclobutylpropanoate.

Summary and Outlook

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of Ethyl 2-cyclobutylpropanoate. The Malonic Ester Synthesis offers a robust entry to the key 2-cyclobutylpropanoic acid intermediate, while the subsequent Fischer-Speier esterification is a classic and efficient transformation to the final product. The protocols are designed to be self-validating, with clear steps for reaction monitoring and purification. For researchers in drug development, this guide serves as a foundational methodology for accessing novel chemical entities containing the cyclobutylpropanoate scaffold, enabling further exploration of their therapeutic potential.

References

-

LookChem . General procedures for the purification of Esters. [Link]

- Google Patents.

-

J&K Scientific LLC . Fischer Esterification. [Link]

- Unknown Source. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (Link not available)

-

ausetute.com . Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

-

Master Organic Chemistry . Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- Unknown Source.

-

Chemistry Steps . Fischer Esterification. [Link]

-

Wikipedia . Malonic ester synthesis. [Link]

-

YouTube . Esters 4. Organic Preparation & Purification of an Ester. [Link]

-

Organic Chemistry Tutor . Malonic Ester Synthesis. [Link]

-

Organic Chemistry Portal . Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts . 8.7: Alkylation of Enolate Ions. [Link]

-

University of Calgary . Malonic Ester Synthesis. [Link]

-

YouTube . Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts . 22.7: Alkylation of Enolate Ions. [Link]

-

NC State University Libraries . 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

PubChem . 2-Cyclobutyl-3-cyclopropyl-propionic acid. [Link]

-

Reagent-Guide.com . Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Chemistry LibreTexts . 22.8: Alkylation of Enolate Ions. [Link]

-

Patsnap Eureka . Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

-

Chemguide . esterification - alcohols and carboxylic acids. [Link]

-

PrepChem.com . Synthesis of 2-phenylpropionic acid. [Link]

-

Technoarete . Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. [Link]

-

ElectronicsAndBooks . Chemistry of Enolates. I. The Kinetics and Mechanism of Alkylation of Alkyl Phenyl Ketones1. [Link]

- Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. askthenerd.com [askthenerd.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 12. cerritos.edu [cerritos.edu]

- 13. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to Ethyl 2-cyclobutylpropanoate: A Versatile Building Block for Modern Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ethyl 2-cyclobutylpropanoate. Moving beyond a simple data sheet, we delve into the synthesis, predicted physicochemical properties, and significant potential of this compound as a strategic building block in medicinal chemistry. The inclusion of the cyclobutane motif, a feature of growing importance in contemporary drug design, positions this ester as a valuable tool for creating novel molecular architectures with enhanced therapeutic properties.

Introduction: The Strategic Value of the Cyclobutane Moiety

Ethyl 2-cyclobutylpropanoate (CAS No. 1909305-80-1) is a carboxylic acid ester characterized by a cyclobutane ring attached at the alpha-position of the propanoate backbone.[1] While specific experimental data for this compound is sparse in public literature, its structural components suggest significant utility for drug development professionals.

The cyclobutane ring is increasingly recognized as a "bioisostere" in medicinal chemistry, often used to replace larger or more metabolically labile groups.[2][3] Its unique, puckered three-dimensional structure can impart favorable properties to drug candidates, including:

-

Improved Metabolic Stability: The strained carbocyclic ring is relatively inert to metabolic degradation compared to other alkyl groups.[2][3]

-

Enhanced Potency and Selectivity: The rigid conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, leading to more precise interactions with biological targets.[2]

-

Reduced Planarity: Increasing the three-dimensional character of a molecule can improve solubility and other pharmacokinetic properties.[2][3]

-

Novel Intellectual Property: Incorporating unique structural motifs like cyclobutanes can provide a clear path to novel chemical entities.

Ethyl 2-cyclobutylpropanoate serves as an accessible precursor for introducing the valuable 2-cyclobutylpropyl pharmacophore into more complex molecules, making it a compound of significant interest for synthetic and medicinal chemists.

Synthesis Protocol: Fischer-Speier Esterification

Given the commercial availability of the precursor 2-cyclobutylpropanoic acid[4][5], the most direct and reliable method for synthesizing Ethyl 2-cyclobutylpropanoate is the Fischer-Speier esterification. This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and scalable method.[6][7][8][9]

Causality Behind Experimental Choices:

The Fischer esterification is an equilibrium-driven process.[8][9] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by applying Le Chatelier's principle in two key ways:

-

Using a Large Excess of Alcohol: Ethanol is used as both the reactant and the solvent. Its high concentration drives the reaction forward.[6][8]

-

Catalyst Selection: A strong protic acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid. This activation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol.[7][9]

Experimental Protocol:

Materials:

-

2-cyclobutylpropanoic acid (1.0 eq)[4]

-

Absolute Ethanol (EtOH, 200 proof, as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyclobutylpropanoic acid (1.0 eq).

-

Reagent Addition: Add a large excess of absolute ethanol to dissolve the carboxylic acid.

-

Catalysis: While stirring, carefully and slowly add the catalytic amount of concentrated sulfuric acid. The addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting carboxylic acid), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude Ethyl 2-cyclobutylpropanoate.

-

Purification: If necessary, the crude product can be purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram:

Caption: Fischer esterification workflow for the synthesis of Ethyl 2-cyclobutylpropanoate.

Physicochemical and Spectroscopic Properties

As of this writing, experimentally determined physical properties and spectra for Ethyl 2-cyclobutylpropanoate are not available in peer-reviewed literature. The following data are computed properties sourced from publicly available chemical databases and should be used as estimates.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 156.115029749 Da | PubChem[1] |

| XLogP3-AA | 2.6 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

Anticipated Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group: a triplet around 1.2 ppm (3H, -OCH₂CH₃ ) and a quartet around 4.1 ppm (2H, -OCH₂ CH₃). The protons on the cyclobutane ring and the propanoate backbone would appear as a series of complex multiplets in the upfield region (approx. 1.5-2.5 ppm). A doublet for the methyl group at the alpha-position (-CH(CH₃ )) would also be present.

-

¹³C NMR: The carbon NMR spectrum should feature a prominent signal for the ester carbonyl carbon around 175 ppm. The carbon of the ethoxy group (-C H₂CH₃) would be expected around 60 ppm. Other aliphatic carbons of the cyclobutyl ring and propanoate chain would appear in the 10-45 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, expected in the region of 1730-1750 cm⁻¹. C-O stretching bands would be visible between 1000-1300 cm⁻¹, and C-H stretching of the aliphatic groups would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Based on predicted data, the following adducts would be expected in high-resolution mass spectrometry.[10]

| Adduct | Predicted m/z |

| [M+H]⁺ | 157.12232 |

| [M+Na]⁺ | 179.10426 |

Reactivity and Synthetic Potential

Ethyl 2-cyclobutylpropanoate is a versatile intermediate. The ester functionality and the alpha-proton provide two key handles for further chemical modification.

Key Reactions:

-

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2-cyclobutylpropanoic acid, under either acidic or basic (saponification) conditions. This is useful for protecting the carboxylic acid during other synthetic steps.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-cyclobutylpropan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

-

Enolate Formation: The proton alpha to the carbonyl group is acidic and can be removed by a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for further elaboration of the carbon skeleton.

Potential Synthetic Transformations:

Sources

- 1. Ethyl 2-cyclobutylpropanoate | C9H16O2 | CID 121552548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-cyclobutylpropanoic acid 97% | CAS: 1082453-55-1 | AChemBlock [achemblock.com]

- 5. 2-cyclobutylpropanoic acid | 1082453-55-1 [chemicalbook.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. PubChemLite - Ethyl 2-cyclobutylpropanoate (C9H16O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-cyclobutylpropanoate

This guide provides a comprehensive technical overview of Ethyl 2-cyclobutylpropanoate, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development. The document delves into the compound's molecular architecture, physicochemical properties, and a detailed protocol for its synthesis, grounded in established chemical principles.

Introduction: Unveiling Ethyl 2-cyclobutylpropanoate

Ethyl 2-cyclobutylpropanoate is an ester with the molecular formula C9H16O2.[1][2][3] Its structure is characterized by a central propanoate group, with a cyclobutyl ring and a methyl group attached to the alpha-carbon, and an ethyl ester moiety. This unique combination of a strained four-membered ring and a chiral center makes it a valuable building block in organic synthesis.

The presence of the cyclobutyl group introduces conformational constraints and specific stereochemical properties, which can be exploited in the design of novel bioactive molecules. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its reactivity and interaction with biological targets.

Molecular Structure and Physicochemical Properties

The structural and electronic features of Ethyl 2-cyclobutylpropanoate dictate its physical and chemical behavior.

Structural Identification

The definitive identification of Ethyl 2-cyclobutylpropanoate is achieved through a combination of spectroscopic techniques and computational modeling.

-

Nomenclature and Identifiers:

Physicochemical Data Summary

A compilation of key physicochemical properties is presented below, providing a snapshot of the compound's characteristics.

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | [1][3] |

| Monoisotopic Mass | 156.115029749 Da | [1] |

| XLogP3-AA (Predicted) | 2.6 | [4] |

| Hazard Classifications | Flammable liquid and vapor; Causes skin and serious eye irritation; May cause respiratory irritation.[1] | PubChem |

Structural Visualization

The following diagram illustrates the 2D chemical structure of Ethyl 2-cyclobutylpropanoate.

Caption: 2D structure of Ethyl 2-cyclobutylpropanoate.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Ethyl 2-cyclobutylpropanoate can be achieved through various synthetic routes. A common and effective method is the Claisen condensation, a robust carbon-carbon bond-forming reaction. This section provides a detailed protocol based on well-established principles of this reaction type.

Reaction Principle

The synthesis involves the reaction of a ketone or ester with another ester in the presence of a strong base, resulting in a β-keto ester or a β-diketone. For the synthesis of Ethyl 2-cyclobutylpropanoate, a variation of this reaction is employed.

Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of Ethyl 2-cyclobutylpropanoate.

Detailed Methodology

Materials:

-

Cyclobutyl methyl ketone

-

Diethyl carbonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: A mixture of cyclobutyl methyl ketone and diethyl carbonate is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then transferred to a separatory funnel, and the product is extracted with diethyl ether.

-

Drying and Solvent Removal: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure Ethyl 2-cyclobutylpropanoate.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the strong base (sodium ethoxide) with atmospheric moisture and carbon dioxide.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the Claisen condensation to proceed at a reasonable rate.

-

Aqueous Work-up: The addition of ammonium chloride neutralizes the basic reaction mixture and protonates the enolate intermediate, leading to the final product.

-

Fractional Distillation: This purification technique is effective for separating the desired ester from unreacted starting materials and byproducts based on differences in their boiling points.

Potential Applications in Drug Discovery

The unique structural features of Ethyl 2-cyclobutylpropanoate make it an attractive scaffold for the development of novel therapeutic agents. The cyclobutyl moiety can serve as a bioisostere for other cyclic or acyclic groups, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. While no specific biological activities for Ethyl 2-cyclobutylpropanoate itself are widely reported in the public domain, its structural analogs are of interest. For instance, related compounds like Ethyl 2-amino-3-cyclobutylpropanoate are explored as building blocks for peptidomimetics and other biologically active molecules.[5]

Conclusion

This technical guide has provided a detailed examination of the molecular structure, properties, and synthesis of Ethyl 2-cyclobutylpropanoate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, facilitating the exploration of this and related compounds in their scientific endeavors. The self-validating nature of the described synthetic protocol, grounded in fundamental organic chemistry principles, ensures a reliable and reproducible method for obtaining this versatile chemical building block.

References

-

PubChem. Ethyl 2-cyclobutylpropanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-cyclobutylpropanoate | C9H16O2 | CID 121552548. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-amino-3-cyclobutylpropanoate | C9H17NO2 | CID 23594366. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-cyano-2-cyclobutylpropanoate | C10H15NO2 | CID 116489499. National Center for Biotechnology Information. [Link]

-

Chemspace. Ethyl 2-cyclobutylpropanoate - C9H16O2 | CSSB00015203910. [Link]

-

Chemspace. Ethyl 2-cyclobutyl-2-(cycloheptylamino)propanoate - C16H29NO2 | CSMB02200111339. [Link]

-

PubChem. Ethyl 2-[cyclobutyl(methyl)amino]propanoate | C10H19NO2 | CID 115884803. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Ethyl 2-methylpropanoate (FDB003278). [Link]

-

Organic Syntheses. ethyl ethoxalylpropionate. [Link]

-

PubChem. Ethyl isobutyrate | C6H12O2 | CID 7342. National Center for Biotechnology Information. [Link]

Sources

- 1. Ethyl 2-cyclobutylpropanoate | C9H16O2 | CID 121552548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-cyclobutylpropanoate - C9H16O2 | CSSB00015203910 [chem-space.com]

- 3. Ethyl 2-cyclobutylpropanoate | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - Ethyl 2-cyclobutylpropanoate (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl 2-amino-3-cyclobutylpropanoate | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl 2-Cyclobutylpropanoate: A Technical Guide

Introduction

Ethyl 2-cyclobutylpropanoate is a carboxylic acid ester characterized by the presence of a cyclobutane ring attached to the alpha-carbon of the propanoate moiety. This structural feature imparts specific characteristics to its spectroscopic signature. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and structural elucidation in research, development, and quality control settings. This guide provides a detailed analysis of the spectroscopic data for ethyl 2-cyclobutylpropanoate, grounded in fundamental principles and supported by established spectral data for analogous structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme is adopted for the atoms in ethyl 2-cyclobutylpropanoate.

Caption: Structure of Ethyl 2-cyclobutylpropanoate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of ethyl 2-cyclobutylpropanoate provides a wealth of information regarding the proton environments in the molecule. The predicted chemical shifts, multiplicities, and integration values are summarized in the table below, followed by a detailed interpretation.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~2.30 | Multiplet (m) | 1H | CH -C=O |

| ~2.05 | Multiplet (m) | 1H | CH (cyclobutyl) |

| ~1.90 - 1.70 | Multiplet (m) | 4H | CH₂ (cyclobutyl) |

| ~1.65 | Multiplet (m) | 2H | CH₂ (cyclobutyl) |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~1.15 | Doublet (d) | 3H | CH₃ -CH |

Interpretation of the ¹H NMR Spectrum

-

Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals. The methylene protons (-OCH₂ CH₃) appear as a quartet around 4.12 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃ ) resonate as a triplet at approximately 1.25 ppm, coupled to the methylene protons. This quartet-triplet pattern is a hallmark of an ethyl group attached to an electronegative atom like oxygen.[1]

-

Alpha-Proton: The proton on the alpha-carbon (CH -C=O) is expected to be a multiplet around 2.30 ppm. Its chemical shift is influenced by the deshielding effect of the adjacent carbonyl group and the cyclobutyl ring. Its multiplicity arises from coupling to the alpha-methyl protons and the methine proton of the cyclobutane ring.

-

Cyclobutyl Ring Protons: The protons on the cyclobutane ring typically resonate in the range of 1.6-2.5 ppm.[2][3] For ethyl 2-cyclobutylpropanoate, the methine proton on the cyclobutane ring directly attached to the propanoate chain is expected around 2.05 ppm as a multiplet. The remaining methylene protons of the cyclobutane ring will produce complex overlapping multiplets between approximately 1.65 and 1.90 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by their stereochemical relationships (cis/trans) to the substituent on the ring.

-

Alpha-Methyl Protons: The methyl protons alpha to the chiral center (CH₃ -CH) appear as a doublet around 1.15 ppm, due to coupling with the single alpha-proton.

Caption: Key ¹H NMR coupling relationships in Ethyl 2-cyclobutylpropanoate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~175.0 | C =O (Ester) |

| ~60.5 | -OC H₂CH₃ |

| ~45.0 | C H-C=O |

| ~38.0 | C H (cyclobutyl) |

| ~25.0 | C H₂ (cyclobutyl) |

| ~18.5 | C H₂ (cyclobutyl) |

| ~15.0 | C H₃-CH |

| ~14.0 | -OCH₂C H₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The most downfield signal, expected around 175.0 ppm, is characteristic of an ester carbonyl carbon.

-

Ethyl Group Carbons: The carbon of the methylene group attached to the oxygen (-OC H₂CH₃) is found at approximately 60.5 ppm. The terminal methyl carbon (-OCH₂C H₃) resonates further upfield, around 14.0 ppm.

-

Propanoate Backbone Carbons: The alpha-carbon (C H-C=O) is predicted to be around 45.0 ppm. The alpha-methyl carbon (C H₃-CH) will appear at a more upfield position, around 15.0 ppm.

-

Cyclobutyl Ring Carbons: The methine carbon of the cyclobutane ring directly attached to the propanoate chain is expected around 38.0 ppm. The methylene carbons of the cyclobutane ring will give rise to signals in the aliphatic region, with a typical chemical shift for an unsubstituted cyclobutane being around 22.4 ppm.[4] In this substituted system, the two non-equivalent methylene carbons are predicted to appear around 25.0 ppm and 18.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Strong | C-H stretch | Alkanes (ethyl, cyclobutyl) |

| ~1740 | Strong | C=O stretch | Saturated Ester |

| ~1250-1000 | Strong | C-O stretch | Ester |

Interpretation of the IR Spectrum

-

C-H Stretching: Strong absorption bands in the 2960-2850 cm⁻¹ region are indicative of the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and cyclobutyl groups.

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1740 cm⁻¹ is the most prominent feature of the spectrum. This is characteristic of the C=O stretching vibration in a saturated aliphatic ester.[5][6][7] The position of this band is a key diagnostic tool for identifying the ester functional group.

-

C-O Stretching: The "fingerprint" region of the spectrum will contain strong bands between 1250 cm⁻¹ and 1000 cm⁻¹. These absorptions arise from the C-O stretching vibrations of the ester group. Esters typically show two C-O stretches: an asymmetric C-C-O stretch and a symmetric O-C-C stretch.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.

Table 4: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 111 | [M - OCH₂CH₃]⁺ |

| 88 | [CH₃CH=C(OH)OCH₂CH₃]⁺ (McLafferty Rearrangement) |

| 83 | [M - COOCH₂CH₃]⁺ |

| 55 | [C₄H₇]⁺ (Cyclobutyl fragment) |

| 29 | [CH₂CH₃]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺) would be observed at an m/z of 156, corresponding to the molecular weight of ethyl 2-cyclobutylpropanoate (C₉H₁₆O₂).[6][9]

-

Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the ethoxy radical (-•OCH₂CH₃) would result in a fragment at m/z 111. Loss of the ethyl group from the ethoxy moiety would lead to a fragment corresponding to the loss of 29 mass units.

-

McLafferty Rearrangement: Ethyl esters with a gamma-hydrogen can undergo a characteristic McLafferty rearrangement.[10][11] This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this case, a prominent peak at m/z 88 is expected, which is highly diagnostic for the presence of an ethyl ester group.

-

Other Fragments: Cleavage of the bond between the alpha-carbon and the cyclobutyl ring would lead to the loss of the entire ester group, resulting in a fragment at m/z 83. The cyclobutyl cation itself would give a signal at m/z 55. The ethyl cation would be observed at m/z 29.

Caption: Key fragmentation pathways for Ethyl 2-cyclobutylpropanoate in MS.

Conclusion

The spectroscopic data of ethyl 2-cyclobutylpropanoate are in excellent agreement with its proposed structure. ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen skeleton, IR spectroscopy confirms the presence of the key ester functional group, and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis serves as a robust foundation for the identification and characterization of this molecule in various scientific applications.

References

- Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-cyclobutylpropanoate. PubChem. Retrieved December 31, 2025, from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. AWS.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved December 31, 2025, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved December 31, 2025, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved December 31, 2025, from [Link]

-

ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Retrieved December 31, 2025, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved December 31, 2025, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved December 31, 2025, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved December 31, 2025, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved December 31, 2025, from [Link]

-

AOCS. (2019). Alkyl Esters Other than Methyl. Retrieved December 31, 2025, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. hmdb.ca [hmdb.ca]

- 3. acdlabs.com [acdlabs.com]

- 4. spectrabase.com [spectrabase.com]

- 5. hmdb.ca [hmdb.ca]

- 6. PubChemLite - Ethyl 2-cyclobutylpropanoate (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 7. Solved Problem #2 On the axis below, sketch as accurately as | Chegg.com [chegg.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Ethyl 2-cyclobutylpropanoate | C9H16O2 | CID 121552548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 2-amino-3-cyclobutylpropanoate | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 2-cyano-2-cyclobutylpropanoate | C10H15NO2 | CID 116489499 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 2-cyclobutylpropanoate" physical characteristics

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Cyclobutylpropanoate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 2-cyclobutylpropanoate (CAS No: 1909305-80-1), an aliphatic ester of interest in synthetic chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data on its molecular structure, physicochemical properties, theoretical spectroscopic profile, and a plausible synthetic route. All data is substantiated with authoritative references to ensure scientific integrity.

Molecular Structure and Identification

Ethyl 2-cyclobutylpropanoate is a carboxylic acid ester characterized by a central propanoate backbone, with a cyclobutyl group and a methyl group at the alpha-position. The ester is formed from the ethyl alcohol moiety.

Caption: Proposed workflow for the synthesis of Ethyl 2-cyclobutylpropanoate.

Step-by-Step Protocol

-

LDA Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

-

Enolate Formation: Add a solution of ethyl propanoate in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

-

Alkylation: Add cyclobutyl bromide to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Aqueous Workup: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield pure Ethyl 2-cyclobutylpropanoate.

Safety and Handling

Based on GHS classifications, Ethyl 2-cyclobutylpropanoate is a hazardous substance requiring careful handling. [1]

| Hazard Class | GHS Pictogram | Hazard Code | Description |

|---|---|---|---|

| Flammable Liquid | 🔥 | H226 | Flammable liquid and vapor. |

| Skin Irritation | ❗ | H315 | Causes skin irritation. |

| Eye Irritation | ❗ | H319 | Causes serious eye irritation. |

| Respiratory Irritation | ❗ | H335 | May cause respiratory irritation. |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood. [2]* Keep away from heat, sparks, open flames, and other ignition sources. * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [3]* Avoid breathing vapors or mists. [3]* Wash hands thoroughly after handling. * Store in a tightly closed container in a cool, dry, and well-ventilated place. [2]

References

-

Title: Ethyl 2-cyclobutylpropanoate | C9H16O2 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Ethyl 2-cyclobutylpropanoate - C9H16O2 | CSSB00015203910 Source: Chemspace URL: [Link]

-

Title: Ethyl 2-cyclobutylpropanoate (C9H16O2) Source: PubChemLite URL: [Link]

Sources

The Cyclobutane Motif: A Strained Scaffold for Potent Biological Activity

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Historically considered a synthetic curiosity due to its inherent ring strain, the unique conformational properties of the cyclobutane motif are now strategically exploited to confer potent and selective biological activity. This guide provides an in-depth analysis of the structural and electronic features of cyclobutane-containing compounds, their prevalence in nature, their application in approved therapeutics, and the mechanistic principles underlying their activity. We will explore how the rigid, puckered structure of the cyclobutane ring is leveraged to orient pharmacophores, enhance metabolic stability, and improve pharmacokinetic profiles. Detailed experimental protocols for assessing the biological activity of these compounds are provided, alongside case studies of key cyclobutane-containing drugs, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: Embracing the Strain

The cyclobutane unit is a fascinating structural element found in a wide range of biologically active molecules, from complex marine natural products to blockbuster synthetic drugs.[1][2] For decades, the high ring strain of the four-membered ring (approximately 26.3 kcal/mol) was viewed as a liability, suggesting inherent instability.[3] However, this very strain is the source of its utility. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring adopts a distinctly puckered, three-dimensional conformation.[2][3] This rigidity reduces the entropic penalty upon binding to a biological target, as fewer rotatable bonds are "frozen" into a bioactive conformation.[2][4]

Medicinal chemists now strategically employ this motif to:

-

Impart Conformational Restriction: Locking flexible molecules into a desired bioactive shape to enhance potency and selectivity.[5]

-

Serve as a 3D Pharmacophore Scaffold: The non-planar structure allows for precise spatial orientation of substituents to interact with target proteins.[4][6]

-

Act as a Bioisostere: Replacing other groups, such as gem-dimethyl groups or alkenes, to improve metabolic stability or other drug-like properties.[4][5]

-

Enhance Solubility: The introduction of sp3-rich, non-planar moieties can disrupt crystal packing, leading to improved aqueous solubility.[3]

This guide will delve into the practical applications of these principles, examining how the cyclobutane ring has been successfully incorporated into compounds targeting a range of diseases, including cancer and viral infections.

The Cyclobutane Scaffold in Nature and Medicine

The cyclobutane ring is not merely a synthetic invention; it is found in numerous natural products, many of which exhibit potent biological activities.[1][7] These natural scaffolds have inspired synthetic efforts and provided leads for drug discovery.

-

Natural Products: Cyclobutane-containing alkaloids have been isolated from various terrestrial and marine species, demonstrating antimicrobial, antitumor, analgesic, and antifeedant properties.[7][8] A prominent example is sceptrin , an antimicrobial agent isolated from the marine sponge Agelas sceptrum.[6][7] Sceptrin has been shown to inhibit cell motility in cancer cell lines by targeting the actin cytoskeleton.[9][10]

-

Synthetic Drugs: The true impact of the cyclobutane motif is evident in its incorporation into several marketed drugs. The platinum-based chemotherapy agent Carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate reactivity and reduce the nephrotoxicity associated with its predecessor, cisplatin.[4] The hepatitis C virus (HCV) protease inhibitor Boceprevir and the androgen receptor antagonist Apalutamide are other prime examples where the cyclobutane ring plays a critical role in defining the compound's interaction with its target.[11][12]

Data Presentation: Bioactivity of Representative Cyclobutane Compounds

The following table summarizes key quantitative data for several cyclobutane-containing compounds, illustrating their potency across different biological targets.

| Compound | Target | Assay Type | Measured Potency | Cell Line / System | Citation(s) |

| Apalutamide | Androgen Receptor (AR) | Competitive Binding | IC₅₀ = 16 nM | AR-overexpressing LNCaP cells | [12][13] |

| Boceprevir | HCV NS3/4A Protease | Enzyme Inhibition | Kᵢ = 14 nM | In vitro enzymatic assay | [14][15] |

| Boceprevir | SARS-CoV-2 Mpro | Enzyme Inhibition | IC₅₀ = 4.1 µM | In vitro FRET assay | [16][17] |

| Carboplatin | DNA (Cytotoxicity) | Cell Viability (MTT) | IC₅₀ < 40 µM | OVCAR3 (sensitive) | [18] |

| Carboplatin | DNA (Cytotoxicity) | Cell Viability (MTT) | IC₅₀ > 85 µM | Kuramochi (resistant) | [18] |

Mechanistic Insights: Case Studies

Understanding the precise mechanism of action is crucial for rational drug design. The cyclobutane ring's influence is best illustrated by examining its role in specific drug-target interactions.

Apalutamide: A Rigid Antagonist of the Androgen Receptor

Apalutamide is a nonsteroidal antiandrogen used to treat prostate cancer.[1] Its mechanism hinges on potently and selectively antagonizing the androgen receptor (AR). The cyclobutane moiety is integral to its function.

Mechanism of Action:

-

Competitive Binding: Apalutamide binds directly to the ligand-binding domain of the AR, competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone.[8][19]

-

Inhibition of Nuclear Translocation: Upon binding, apalutamide prevents the conformational changes necessary for the AR to translocate from the cytoplasm into the cell nucleus.[19][20]

-

Blockade of DNA Binding: Even if some AR molecules enter the nucleus, apalutamide impedes their ability to bind to androgen response elements (AREs) on the DNA.[19][20]

-

Impeding Transcription: By preventing DNA binding, apalutamide blocks the AR-mediated transcription of genes that promote prostate cancer cell proliferation and survival.[5][20]

The spirocyclic cyclobutane scaffold in apalutamide helps to rigidly orient the pharmacophoric elements of the molecule, ensuring a high-affinity interaction with the AR ligand-binding pocket.[12] It has a 7- to 10-fold greater affinity for the AR than the earlier generation antiandrogen, bicalutamide.[12][21]

Experimental Protocols for Activity Assessment

Evaluating the biological activity of novel cyclobutane-containing compounds requires robust and validated assay systems. The choice of assay depends on the therapeutic target. Below are step-by-step protocols for common assays relevant to anticancer and antiviral screening.

Protocol: MTT Assay for Cytotoxicity (Anticancer)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. It is frequently used to determine the IC₅₀ of anticancer compounds like Carboplatin. [22][23] Objective: To determine the concentration of a cyclobutane-containing compound that inhibits the viability of a cancer cell line by 50%.

Materials:

-

Cancer cell line (e.g., OVCAR3, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

-

Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Include wells for "medium only" (blank) and "cells + vehicle" (negative control). d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. [24]

-

Compound Treatment: a. Prepare serial dilutions of the cyclobutane test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic (typically <0.5%). b. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Add medium with the corresponding vehicle (DMSO) concentration to control wells. c. Incubate for the desired exposure period (e.g., 48 or 72 hours). [22]

-

MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [22][24]

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals. [24]

-

Data Acquisition and Analysis: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction. [23] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(OD_treated - OD_blank) / (OD_control - OD_blank)] x 100 c. Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Self-Validation System:

-

Positive Control: Include a known cytotoxic agent to confirm assay performance.

-

Negative Control (Vehicle): Wells with cells and DMSO ensure the vehicle does not affect viability.

-

Blank Control: Wells with medium only are used to subtract background absorbance.

Protocol: Plaque Reduction Assay (Antiviral)

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus, such as Herpes Simplex Virus or Influenza, by measuring the reduction in the number of plaques (zones of cell death) formed in a cell monolayer. [25] Objective: To determine the IC₅₀ of a cyclobutane-containing compound against a specific virus.

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Lytic virus stock of known titer (Plaque Forming Units/mL)

-

6-well or 12-well tissue culture plates

-

Growth medium and Maintenance medium (lower serum concentration)

-

Test compound stock solution (in DMSO)

-

Overlay medium (e.g., 1:1 mixture of 2X Maintenance Medium and 1.2% low-melting-point agarose or methylcellulose) [25]* Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

-

Fixative (e.g., 10% formalin)

Step-by-Step Methodology:

-

Cell Seeding (Day 1): a. Seed host cells into 6-well plates at a density that will form a confluent monolayer the next day. b. Incubate overnight at 37°C, 5% CO₂. [25]

-

Infection (Day 2): a. Prepare serial dilutions of the test compound in maintenance medium. b. Aspirate the growth medium from the cell monolayers. c. Infect the cells by adding a small volume of virus suspension (e.g., 200 µL) calculated to produce 50-100 plaques per well. Include "virus control" (no compound) and "cell control" (no virus) wells. d. Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes. [26]

-

Compound and Overlay Application: a. After adsorption, remove the virus inoculum. b. Gently add 2 mL of the pre-warmed (42°C) overlay medium containing the respective concentrations of the test compound to each well. Add overlay with vehicle to virus control wells and overlay without virus or compound to cell control wells. c. Allow the overlay to solidify at room temperature for 20-30 minutes. [25]

-

Incubation (Day 2 onwards): a. Incubate the plates at 37°C, 5% CO₂ for 2-5 days, or until plaques are clearly visible in the virus control wells. [25]

-

Fixing and Staining: a. Carefully remove the overlay. b. Fix the cell monolayer with 10% formalin for at least 30 minutes. c. Remove the fixative and stain the cells with Crystal Violet solution for 15-20 minutes. d. Gently wash the wells with water to remove excess stain and allow the plates to air dry. [26]

-

Data Acquisition and Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. c. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Future Perspectives and Conclusion

The strategic incorporation of the cyclobutane motif is a testament to the increasing sophistication of drug design. Its ability to confer conformational rigidity and provide a three-dimensional scaffold for pharmacophore presentation has proven invaluable. [2][6]As synthetic methodologies for creating complex and stereochemically defined cyclobutanes continue to advance, we can anticipate an even wider application of this versatile ring system. [11]Future work will likely focus on using cyclobutanes as bioisosteres for larger, more metabolically labile rings and exploring their use in novel modalities like PROTACs and molecular glues.

References

-

Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Journal of Natural Medicines, 62(1), 1-33. [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Boceprevir? Patsnap. [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559-81. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Apalutamide? Patsnap. [Link]

-

Urology Textbook. (n.d.). Apalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. urology-textbook.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Apalutamide. PubChem Compound Database. [Link]

-

Sergeiko, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Drugs.com. (n.d.). Boceprevir. Drugs.com. [Link]

-

An, W., et al. (2025). Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections. ResearchGate. [Link]

-

Poordad, F., et al. (2011). Boceprevir for Untreated Chronic HCV Genotype 1 Infection. The New England Journal of Medicine. [Link]

-

Patsnap Synapse. (2025). What is the therapeutic class of Apalutamide? Patsnap. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. protocols.springernature.com. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clytetechnologies.com. [Link]

-

Rathkopf, D. E., et al. (2018). Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date. Drug Design, Development and Therapy. [Link]

-

Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. bioRxiv. [Link]

-

Abou-Karam, M., & Shier, W. T. (1980). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Journal of Natural Products. [Link]

-

Ciprés, A., et al. (2010). Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines. ACS Chemical Biology. [Link]

-

Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

-

Rath, F., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry. [Link]

-

Ciprés, A., et al. (2010). Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines. ACS Chemical Biology. [Link]

-

National Center for Biotechnology Information. (2010). Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines. PubMed. [Link]

-

Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. bioRxiv. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

George, S., et al. (2020). Carboplatin sensitivity of ovarian cancer cell lines as measured by the 3D organoid bioassay. ResearchGate. [Link]

-

Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. PubMed. [Link]

-

Drew, W. L., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. reactionbiology.com. [Link]

-

Bio-protocol. (n.d.). Antiviral assay. bio-protocol.org. [Link]

-

Liu, C., et al. (2020). Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer. Theranostics. [Link]

-

Cruz, A., et al. (2020). Carboplatin sensitivity in epithelial ovarian cancer cell lines: The impact of model systems. PLOS ONE. [Link]

-

Al-Dhaher, M. A., & Al-Dujaili, M. J. (2024). Analysis of Carboplatin and STAT3 in the Breast Cancer MCF7 Cell Line. Texila International Journal of Basic Medical Science. [Link]

-

Ciprés, A., et al. (2025). Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines. ResearchGate. [Link]

-

Ciprés, A., et al. (2009). Sceptrin, a Marine Natural Compound, Inhibits Cell Motility in a Variety of Cancer Cell Lines. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). ABTL0812 enhanced carboplatin and paclitaxel antitumor activity both in vitro and in vivo. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 8. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Apalutamide (Amorphous & Form B), 956104-40-8 | BroadPharm [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. urology-textbook.com [urology-textbook.com]

- 20. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 21. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-cyclobutylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclobutylpropanoate is a carboxylic acid ester characterized by a cyclobutane ring attached to the alpha-position of a propanoate moiety. This unique structural feature, combining a strained four-membered ring with a common ester functional group, imparts distinct physicochemical properties that are of interest in various fields of chemical research and development. The cyclobutyl motif is increasingly recognized as a valuable component in medicinal chemistry for its ability to modulate the pharmacological profile of bioactive molecules.[1] Furthermore, esters are widely utilized in the fragrance, flavor, and pharmaceutical industries.[2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 2-cyclobutylpropanoate, serving as a technical resource for professionals in the field.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | PubChem[5] |

| Molecular Weight | 156.22 g/mol | PubChem[5] |

| CAS Number | 1909305-80-1 | PubChem[5] |

| IUPAC Name | ethyl 2-cyclobutylpropanoate | PubChem[5] |

| SMILES | CCOC(=O)C(C)C1CCC1 | PubChem[5] |

| InChI Key | SCUABANXLDEEJN-UHFFFAOYSA-N | PubChem[5] |

| Predicted LogP | 2.6 | PubChem[5] |

| Predicted Boiling Point | 183.5 ± 25.0 °C | ChemSpider |

| Predicted Density | 0.931 ± 0.06 g/cm³ | ChemSpider |

Hazard Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ethyl 2-cyclobutylpropanoate is classified with the following hazards:

-

Flammable liquid and vapor (H226)[5]

-

Causes skin irritation (H315)[5]

-

Causes serious eye irritation (H319)[5]

-

May cause respiratory irritation (H335)[5]

Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area, using personal protective equipment, and avoiding sources of ignition.

Synthesis of Ethyl 2-cyclobutylpropanoate

The most direct and industrially scalable method for the synthesis of Ethyl 2-cyclobutylpropanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-cyclobutylpropanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and versatile method for ester formation.

Part 1: Synthesis of 2-Cyclobutylpropanoic Acid

The precursor, 2-cyclobutylpropanoic acid (CAS: 1082453-55-1), can be synthesized through various organic methodologies. A common approach involves the alkylation of a suitable enolate with a cyclobutyl halide, followed by hydrolysis.

Conceptual Synthesis Pathway for 2-Cyclobutylpropanoic Acid:

Caption: Conceptual synthesis of 2-cyclobutylpropanoic acid.

Part 2: Fischer-Speier Esterification to Ethyl 2-cyclobutylpropanoate

Once 2-cyclobutylpropanoic acid is obtained, it can be esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Detailed Experimental Protocol (Generalized):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyclobutylpropanoic acid (1.0 eq), absolute ethanol (5-10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure Ethyl 2-cyclobutylpropanoate.

Reaction Mechanism:

Caption: Fischer-Speier esterification mechanism.

Spectroscopic Data (Predicted)

While experimental spectra for Ethyl 2-cyclobutylpropanoate are not widely published, spectroscopic data can be predicted with a high degree of confidence based on its chemical structure and known spectral data of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the cyclobutyl ring protons, and the protons on the propanoate backbone.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.3 | Multiplet | 1H | -CH(CH )-C=O |

| ~1.8-2.1 | Multiplet | 7H | Cyclobutyl protons |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.1 | Doublet | 3H | -CH(CH₃ )- |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O |

| ~60 | -O-CH₂ -CH₃ |

| ~45 | -CH (CH₃)- |

| ~35 | CH -cyclobutyl |

| ~25 | CH₂ -cyclobutyl |

| ~18 | CH₂ -cyclobutyl (beta) |

| ~14 | -O-CH₂-CH₃ |

| ~13 | -CH(CH₃ )- |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkyl) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1180 | Strong | C-O stretching (ester) |

Potential Applications

Given its chemical structure, Ethyl 2-cyclobutylpropanoate has potential applications in several areas, primarily in the flavor and fragrance industry and as a building block in organic synthesis.

-

Flavor and Fragrance: Many esters with similar molecular weights and structures possess fruity and pleasant odors.[3][4] Ethyl propionate, a close analog, is known for its fruity, rum-like scent and is used in artificial fruit flavors.[2] The presence of the cyclobutyl group in Ethyl 2-cyclobutylpropanoate is likely to impart a unique character to its scent profile, potentially making it a valuable ingredient in perfumes and food flavorings.

-

Organic Synthesis: The cyclobutane ring is a motif of growing interest in medicinal chemistry.[1] Ethyl 2-cyclobutylpropanoate can serve as a versatile starting material for the synthesis of more complex molecules containing the cyclobutyl moiety. The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, or ketones, providing a handle for further chemical modifications.

-

Pharmaceutical and Agrochemical Research: The introduction of a cyclobutane ring can influence the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. As such, Ethyl 2-cyclobutylpropanoate could be a useful intermediate in the synthesis of novel drug candidates or agrochemicals.

Reactivity and Stability

The reactivity of Ethyl 2-cyclobutylpropanoate is primarily governed by the ester functional group.

-

Hydrolysis: Like other esters, it can be hydrolyzed back to 2-cyclobutylpropanoic acid and ethanol under either acidic or basic conditions (saponification).

-

Transesterification: It can undergo transesterification in the presence of another alcohol and an acid or base catalyst to form a different ester.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-cyclobutylpropan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reaction with Organometallics: Grignard reagents and organolithium compounds will add to the carbonyl carbon of the ester to form tertiary alcohols after workup.

Stability:

Esters are generally considered to be stable compounds under neutral conditions. However, prolonged exposure to strong acids or bases, or high temperatures, can lead to decomposition. The thermal stability of esters is influenced by factors such as chain length and branching.

Conclusion

Ethyl 2-cyclobutylpropanoate is a compound with interesting structural features that suggest potential applications in the flavor and fragrance industry, as well as in synthetic organic chemistry as a building block for more complex molecules. While detailed experimental data on its properties and synthesis are not extensively documented in publicly available literature, its characteristics can be reliably inferred from the well-established chemistry of esters and cyclobutane-containing compounds. This technical guide provides a solid foundation for researchers and professionals interested in exploring the potential of this and related molecules. Further experimental investigation into its synthesis, spectroscopic characterization, and biological activity is warranted to fully unlock its potential.

References

-

Chad's Prep. (2021, April 13). 20.8 Synthesis and Reactions of Esters [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121552548, Ethyl 2-cyclobutylpropanoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23594366, Ethyl 2-amino-3-cyclobutylpropanoate. PubChem. Retrieved from [Link]

-

Patsnap. (2025, July 22). Ethyl Propanoate in Aromatic Compound Development for Cosmetics. Patsnap Eureka. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

-

Patsnap. (2025, July 22). Ethyl Propionate: A Versatile Chemical for Flavor, Fragrance, and Industry. Patsnap Eureka. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-cyclobutylpropanoate (C9H16O2). Retrieved from [Link]

-

Molbase. (n.d.). 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-cyclohexyl propionate poirenate. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 2-cyclobutylpropanoate. Retrieved from [Link]

-